2-(2-Methylnaphthalen-1-yl)phenol
Description
Structure
3D Structure
Properties
CAS No. |
188688-12-2 |
|---|---|
Molecular Formula |
C17H14O |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-(2-methylnaphthalen-1-yl)phenol |
InChI |
InChI=1S/C17H14O/c1-12-10-11-13-6-2-3-7-14(13)17(12)15-8-4-5-9-16(15)18/h2-11,18H,1H3 |
InChI Key |
YRRWSNMTMWIFHT-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2C=C1)C3=CC=CC=C3O |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)C3=CC=CC=C3O |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 2 2 Methylnaphthalen 1 Yl Phenol
Strategic Carbon-Carbon Bond Formation Routes
The creation of the pivotal aryl-phenol linkage is the cornerstone of the synthesis. Modern catalysis and multicomponent reactions offer powerful tools to achieve this transformation with high efficiency and selectivity.
Transition metal-catalyzed cross-coupling reactions are indispensable for the formation of C-C bonds between two aromatic rings. The Suzuki-Miyaura coupling, in particular, stands out as a robust method for this purpose. This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organohalide, catalyzed by a palladium complex. nih.gov For the synthesis of 2-(2-Methylnaphthalen-1-yl)phenol, this could involve the reaction of 1-bromo-2-methylnaphthalene (B105000) with 2-hydroxyphenylboronic acid or, conversely, 1-(dihydroxyboryl)-2-methylnaphthalene with 2-bromophenol. The use of halide-bridged methylnaphthyl (MeNAP) palladium dimers as catalyst precursors, which can be converted in situ to highly active monoligated complexes, has been shown to achieve record-setting activities in various coupling reactions. nih.gov
Recent advancements have also focused on direct C-H arylation, which avoids the pre-functionalization step of creating an organohalide or organoboron compound. researchgate.netnih.gov For instance, a palladium-on-carbon (Pd/C) catalyzed C-H arylation of naphthalene (B1677914) with aryliodonium salts has been demonstrated to proceed with high selectivity for the α-position (>94:6 α:β selectivity). nih.gov Furthermore, base-metal-catalyzed oxidative cross-coupling reactions present a promising alternative. An iron-catalyzed oxidative coupling of 2-naphthols with phenols has been developed to produce 4-aryloxynaphthalene-1,2-diones, showcasing the potential for forming bonds between these two classes of compounds under aerobic conditions. researchgate.net Biocatalytic approaches using cytochrome P450 enzymes are also emerging as a method for phenolic cross-coupling through oxidative C-C bond formation. chemrxiv.org
Table 1: Illustrative Catalyst Systems for Aryl-Phenol Cross-Coupling Reactions
| Coupling Type | Catalyst System | Reactants | Key Features |
| Suzuki-Miyaura | [Pd(α-MeNAP)Br]₂ / RuPhos | Aryl Halide + Arylboronic Acid | High activity at room temperature; suitable for bulky substrates. nih.gov |
| Direct C-H Arylation | Pd/C | Naphthalene + Diaryliodonium Salt | No pre-functionalization needed; high α-selectivity. nih.gov |
| Oxidative Coupling | Ferrous Sulfate / TEMPO | 2-Naphthol + Phenol (B47542) | Base-metal catalysis under aerobic conditions. researchgate.net |
| Biocatalytic Coupling | Cytochrome P450 Enzymes | Phenolic Substrates | Catalyst-controlled selectivity and potential for atroposelectivity. chemrxiv.org |
The Petasis reaction, also known as the borono-Mannich reaction, is a multicomponent reaction that couples an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. wikipedia.orgorganic-chemistry.org While its primary application is the synthesis of amines and their derivatives, its principles can be adapted for the construction of complex molecular scaffolds. nih.govnih.gov
For the synthesis of a phenol-naphthalene conjugate, a hypothetical Petasis-type strategy could be envisioned. This might involve the reaction of a salicylaldehyde (B1680747) (2-hydroxybenzaldehyde), an appropriate amine, and a naphthaleneboronic acid, such as (2-methylnaphthalen-1-yl)boronic acid. The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, followed by the nucleophilic addition of the organic group from the boronic acid. organic-chemistry.org While the direct product is an aminophenol, subsequent chemical modifications could potentially lead to the desired this compound structure. The reaction tolerates a wide range of functional groups and can be catalyzed by various systems, including chiral catalysts for enantioselective synthesis. nih.gov
Directed Metalation strategies provide a powerful tool for the regioselective functionalization of aromatic rings. While Directed ortho Metalation (DoM) is more common, Directed remote Metalation (DreM) allows for functionalization at positions further away from the directing group. acs.org This strategy has been demonstrated effectively in the functionalization of naphthalene systems. acs.orgdal.ca
In a relevant study, a Directed remote Metalation (DreM) reaction was successfully applied to a 2,7-diphenylnaphthalene-1,8-dicarboxamide derivative. acs.orgdal.ca This process, which has been broadly used for synthesizing fluorenones from biaryl monoamides, demonstrates that a directing group on the naphthalene core can activate a remote position for C-C bond formation. acs.orgdal.ca By choosing an appropriate directing metalating group (DMG) on a naphthalene precursor, it is conceivable to direct metalation to the C1 position, which could then be trapped with a suitable electrophile to build the biaryl linkage. This method complements traditional electrophilic aromatic substitution (SEAr) by enabling access to substitution patterns that are otherwise difficult to achieve. nih.govacs.org
Targeted Functionalization and Derivatization Approaches
The synthesis of the target molecule also depends on the availability of correctly functionalized precursors, namely 2-methylnaphthalene (B46627) and a suitable phenol derivative.
The Mannich reaction is a three-component condensation that typically involves an aldehyde, a primary or secondary amine, and a compound with an active hydrogen (like a ketone or phenol) to produce aminomethylated products, known as Mannich bases. organic-chemistry.orgnih.gov This reaction is highly valuable for introducing functional groups that can serve as handles for subsequent transformations.
In the context of synthesizing this compound, the Mannich reaction could be employed to prepare functionalized phenolic precursors. For example, the aminomethylation of a phenolic ketone, such as 2-hydroxyacetophenone, can yield derivatives that are then used in further condensation or coupling reactions. nih.gov It has been shown that the Mannich reaction on 4-alkoxy-2-hydroxyacetophenones can produce a mixture of 3- and 5-aminomethylated derivatives. nih.gov These aminomethyl groups can be subsequently modified or used to direct further reactions, providing a strategic entry point into more complex phenolic structures before the main C-C bond-forming event.
The final structure requires a methyl group at the C2 position of the naphthalene ring and an aryl (phenol) group at the C1 position. The introduction of the methyl group is a key step. While naphthalene can be methylated using agents like methanol (B129727) over an alumina (B75360) catalyst, this often produces a mixture of 1- and 2-methylnaphthalene. google.com A more targeted approach involves the isomerization of the more readily available 1-methylnaphthalene (B46632) to the desired 2-methylnaphthalene, which can be achieved catalytically over zeolites. bcrec.id
The final arylation step, if not performed via cross-coupling as the primary bond-forming strategy, can be seen as a direct arylation of a 2-methylnaphthalene precursor. Ortho-alkylation and arylation of phenols and naphthols are known processes. researchgate.netresearchgate.net For example, the ortho-arylation of phenols with aryl halides can be catalyzed by rhodium. researchgate.net Conversely, direct C-H arylation of 2-methylnaphthalene with a suitable phenolic partner represents a modern and atom-economical approach to forging the final bond.
Allylation Reactions Utilizing Phenolic Hydroxyls
The phenolic hydroxyl group offers a reactive site for various transformations, including allylation, which can be a key step in the synthesis of more complex derivatives or in the application of protecting group strategies. The allylation of phenols can proceed through two main pathways: O-allylation to form an allyl ether, or C-allylation where the allyl group attaches directly to the aromatic ring.
The classical method for O-allylation is the Williamson ether synthesis, which involves a phenoxide nucleophile and an allyl halide. google.com However, modern catalytic methods are sought to improve efficiency and selectivity. For instance, palladium-phosphine complexes have demonstrated good catalytic activity in the allylation of phenols using allyl alcohol, which is a more atom-economical and greener allylating agent. universiteitleiden.nl The mechanism of these Tsuji-Trost-type reactions generally proceeds via a π-allyl palladium intermediate. universiteitleiden.nl The choice of ligand is crucial; chelating phosphine (B1218219) ligands with C3-based bridging groups can show high selectivity for O-allylation. universiteitleiden.nl
Conversely, direct C-allylation, or ortho-allylation, of phenols can be achieved under different conditions. In the absence of a base, the reaction of phenols with allylating agents can favor C-allylation. universiteitleiden.nl Furthermore, alumina has been shown to be an effective reagent for directing ortho-selective allylation of phenols. mcmaster.ca This method has been applied to the synthesis of various allylic phenols. mcmaster.ca The reaction is thought to proceed in a manner analogous to transformations carried out by prenyltransferase enzymes. mcmaster.ca
The general mechanism for palladium-catalyzed allylation of phenols is proposed to involve the formation of a π-allyl palladium species from the catalyst precursor and the allylating agent. Subsequent reaction with the phenol, followed by reductive elimination, yields the allyl aryl ether. universiteitleiden.nl
Biocatalytic and Enzymatic Synthesis of Naphthalene-Phenol Derivatives
Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis, often providing high levels of selectivity under mild reaction conditions. Enzymes and microbial systems are increasingly being explored for the synthesis of complex aromatic compounds.
The genus Rhodococcus is known for its diverse metabolic capabilities, including the degradation and transformation of a wide range of aromatic hydrocarbons. mdpi.comnih.gov These bacteria possess powerful oxygenase enzymes that can hydroxylate aromatic rings, a key step in their catabolism. nih.gov Strains of Rhodococcus have been shown to degrade compounds like benzene, toluene (B28343), o-xylene (B151617), and various polycyclic aromatic hydrocarbons (PAHs) such as naphthalene. researchgate.netnih.gov
The metabolic pathways in Rhodococcus often involve monooxygenases or dioxygenases that introduce hydroxyl groups onto the aromatic nucleus. nih.gov For example, the degradation of o-xylene by Rhodococcus sp. strain DK17 is initiated by oxidation of the aromatic ring to form dimethylphenols. nih.gov While a specific Rhodococcus sp. M192-mediated oxidation for the synthesis of this compound is not detailed in the available literature, the known metabolic activities of this genus suggest the plausibility of such a biocatalytic approach. A suitably engineered strain or a wild-type strain with the appropriate enzymatic machinery could potentially oxidize 2-methylnaphthalene to a phenolic derivative. The process would likely involve the expression of genes responsible for the initial transformation of aromatic molecules. researchgate.net
Lipases are a class of enzymes that are widely used in organic synthesis due to their stability, broad substrate scope, and high selectivity. nih.gov While they are best known for catalyzing the hydrolysis of esters, they can also be used for esterification, transesterification, and other reactions in non-aqueous media. nih.gov
The site-selectivity of lipases can be exploited to modify specific functional groups within a molecule. For instance, lipase-catalyzed chemoselective carbomethoxylation of the alcoholic function of natural phenolic compounds like tyrosol has been demonstrated, leaving the phenolic hydroxyl group unaffected. nih.gov This type of selectivity is valuable in multi-step syntheses where protection and deprotection of functional groups are required.
In the context of this compound, a lipase (B570770) could potentially be used for selective acylation or deacylation of the phenolic hydroxyl group. For example, a lipase-catalyzed transesterification could introduce an acyl group to the phenol, which could serve as a protecting group or a precursor for further functionalization. The choice of lipase and reaction conditions would be critical to achieving the desired selectivity.
Catalytic Isomerization of Methylnaphthalene Precursors (e.g., Zeolite-Based Catalysis)
The isomerization of 1-methylnaphthalene to 2-methylnaphthalene is a crucial industrial process, as 2-methylnaphthalene is a valuable intermediate for the production of materials like polyethylene (B3416737) naphthalate (PEN). rsc.orgresearchgate.net This isomerization is often catalyzed by solid acids, with zeolites being particularly effective.
The process can be optimized by modifying the zeolite, for example, through treatment with mixed acids like hydrochloric acid and oxalic acid, which can alter the number and strength of the acid sites. scispace.com Following the isomerization, the resulting mixture of 1- and 2-methylnaphthalene can be separated by crystallization to obtain high-purity 2-methylnaphthalene. bcrec.id Under optimal crystallization conditions, a purity of 96.67% for 2-methylnaphthalene has been achieved. bcrec.id
Table 1: Effect of Reaction Temperature on 1-Methylnaphthalene Isomerization over Mix-HBEA Catalyst
| Temperature (K) | 1-MN Conversion (%) | 2-MN Selectivity (%) | 2-MN Yield (%) |
| 523 | 60.12 | 80.15 | 48.19 |
| 573 | 70.25 | 85.33 | 59.95 |
| 623 | 75.89 | 86.76 | 65.84 |
| 673 | 80.11 | 82.14 | 65.80 |
Data adapted from Sun et al., Bulletin of Chemical Reaction Engineering & Catalysis, 2018. scispace.com
Multi-Component Reaction Design for Complex Phenol-Naphthalene Scaffolds
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. This approach is highly atom-economical and can significantly reduce the number of synthetic steps, purification processes, and waste generation. mdpi.com
The synthesis of biaryl compounds, which form the core structure of this compound, can be achieved through various modern coupling strategies. While not strictly MCRs in all cases, some advanced coupling reactions share the principle of rapidly building complexity. For instance, the synthesis of biaryls can be achieved through the homocoupling of phenols or aryl boronic acids catalyzed by copper(I)-exchanged zeolites. mdpi.com
A more direct approach to complex biaryl phenols involves cascade reactions. One such method is the cascade aryne aminoarylation, which can produce hindered 3-amino-2-aryl phenols in a transition-metal-free process. acs.org This reaction proceeds through the nucleophilic addition of a secondary amine to an aryne intermediate, followed by a Smiles–Truce rearrangement. acs.org While this specific example leads to an aminophenol, the underlying principle of using an aryne intermediate generated in situ to react with a nucleophile and then undergo a rearrangement showcases a sophisticated strategy for building complex substituted biaryls.
Another strategy involves the trapping of benzynes generated from the hexadehydro-Diels–Alder (HDDA) reaction with phenols. nih.gov This "phenol-ene" type reaction forms a new carbon-carbon bond at the ortho position of the phenol, leading to biaryl derivatives after tautomerization. nih.gov The regioselectivity of this process can be influenced by the substitution pattern on the phenol.
These advanced methodologies highlight the potential for designing novel MCRs or cascade reactions for the targeted synthesis of complex phenol-naphthalene scaffolds like this compound.
Advanced Spectroscopic and Structural Characterization of 2 2 Methylnaphthalen 1 Yl Phenol Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled detail regarding the carbon-hydrogen framework.
The ¹H and ¹³C NMR spectra of 2-(2-Methylnaphthalen-1-yl)phenol provide a fundamental fingerprint of its molecular structure. In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the proton NMR spectrum displays a series of signals corresponding to the aromatic and methyl protons. The aromatic protons of the naphthalene (B1677914) and phenol (B47542) rings resonate in the downfield region, typically between δ 6.8 and 7.9 ppm, with their specific chemical shifts and coupling patterns dictated by their substitution and electronic environment. The methyl group protons on the naphthalene ring exhibit a characteristic singlet in the upfield region of the spectrum.
The ¹³C NMR spectrum complements the proton data by providing information on the carbon skeleton. The spectrum will show distinct signals for each chemically non-equivalent carbon atom. The carbon atoms of the aromatic rings appear in the range of approximately δ 110 to 155 ppm. The chemical shift of the carbon bearing the hydroxyl group (C-O) on the phenol ring is particularly noteworthy, often appearing in the more downfield portion of this range. The methyl carbon signal will be found in the upfield region, typically below δ 25 ppm.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Moiety
| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Phenolic OH | Variable, concentration dependent | - |
| Aromatic H (Naphthalene) | ~7.3 - 7.9 | ~124 - 135 |
| Aromatic H (Phenol) | ~6.8 - 7.4 | ~115 - 130 |
| Naphthyl-CH₃ | ~2.5 | ~21 |
| Phenolic C-O | - | ~150 - 155 |
Note: The chemical shifts are approximate and can vary based on solvent and experimental conditions.
To unequivocally establish the bonding network within this compound, two-dimensional (2D) NMR experiments are employed. Homonuclear Correlation Spectroscopy (HH-COSY) is instrumental in identifying proton-proton coupling relationships. youtube.com Cross-peaks in the COSY spectrum reveal which protons are vicinally coupled (typically separated by three bonds). youtube.com This allows for the tracing of proton networks within the individual naphthalene and phenol rings, confirming their respective substitution patterns. For example, the correlation between adjacent aromatic protons can be clearly visualized, aiding in their specific assignment.
Total Correlation Spectroscopy (TOCSY) can provide even more extensive connectivity information by revealing correlations between all protons within a spin system, not just those that are directly coupled. This can be particularly useful for identifying all protons belonging to a specific aromatic ring system, even if some of the direct coupling constants are very small.
While this compound itself is not chiral, advanced NMR techniques can be used to study its conformational preferences. The rotation around the single bond connecting the naphthalene and phenol rings can be sterically hindered, leading to preferred conformations. Nuclear Overhauser Effect (NOE) spectroscopy, particularly through 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, can provide information about the spatial proximity of protons. By observing NOE cross-peaks between protons on the naphthalene ring and protons on the phenol ring, it is possible to deduce the preferred relative orientation of the two aromatic systems. This information is crucial for understanding the three-dimensional structure of the molecule in solution.
Detailed Vibrational Spectroscopy Investigations
Vibrational spectroscopy, encompassing both FTIR and Raman techniques, provides a complementary perspective on the molecular structure by probing the vibrational modes of the chemical bonds.
The FTIR spectrum of this compound offers a unique "fingerprint" based on the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of its functional groups. nih.gov Key characteristic absorption bands include:
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group of the phenol, with the broadening resulting from intermolecular hydrogen bonding.
Aromatic C-H Stretch: Sharp absorption bands typically appear just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹).
Aliphatic C-H Stretch: Absorptions corresponding to the methyl group's C-H stretching vibrations are found just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).
C=C Aromatic Ring Stretching: A series of sharp to medium intensity bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the naphthalene and phenol rings.
C-O Stretch: The stretching vibration of the phenolic carbon-oxygen bond typically gives rise to a strong band in the 1200-1260 cm⁻¹ region.
Out-of-Plane C-H Bending: The substitution pattern on the aromatic rings can be inferred from the strong absorption bands in the 690-900 cm⁻¹ region.
Table 2: Key FTIR Absorption Bands for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (hydrogen-bonded) | 3200 - 3600 | Strong, Broad |
| Aromatic C-H Stretch | 3050 - 3100 | Sharp, Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong, Sharp |
| C-O Stretch (Phenolic) | 1200 - 1260 | Strong |
Raman spectroscopy provides information that is complementary to FTIR. nih.gov While FTIR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. Vibrational modes that are strong in the Raman spectrum are often weak or absent in the FTIR spectrum, and vice versa. For this compound, Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic rings and the C-C backbone, which often give rise to strong Raman signals. The symmetric stretching of the carbon-carbon bonds in the naphthalene and phenol rings would be expected to produce prominent bands in the Raman spectrum. The C-H stretching vibrations will also be present. The combination of both FTIR and Raman data allows for a more complete and robust assignment of the vibrational modes of the molecule.
Electronic Absorption and Emission Spectroscopy
The electronic properties of this compound are primarily investigated through UV-Vis and fluorescence spectroscopy, which provide insights into the chromophoric nature and the transitions between electronic states.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophoric Analysis
The UV-Vis absorption spectrum of this compound is characterized by contributions from both the phenolic and the 2-methylnaphthalen-1-yl chromophores. The phenol ring itself typically exhibits two absorption bands in the ultraviolet region, corresponding to π→π* transitions. These are often referred to as the 1L a and 1L b bands. For a simple phenol in an aqueous solution, these bands appear around 270 nm and 286 nm.
In this compound, the presence of the extended π-system of the naphthalene ring is expected to cause a bathochromic (red) shift in these absorption maxima. The spectrum is anticipated to show complex, broad absorption bands due to the overlapping electronic transitions of both aromatic systems. The absorption spectrum of the related 2-methylnaphthalene (B46627) shows an excitation peak at 275 nm. It is plausible that the spectrum of the target compound would exhibit maxima in the 270-300 nm range, with the possibility of additional bands at longer wavelengths due to the charge transfer interactions between the electron-rich phenol ring and the naphthalene system. The precise absorption maxima (λmax) are sensitive to the solvent environment, with polar solvents potentially causing further shifts due to solvatochromic effects.
Derivation of Electronic Transitions, Excitation Energies, and Oscillator Strengths
For such compounds, the key electronic transitions are typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is generally localized on the electron-donating phenol moiety, while the LUMO may be distributed across the naphthalene ring system.
Table 1: Predicted Electronic Transitions for this compound This table is a theoretical prediction based on data from analogous compounds.
| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Nature of Transition |
| HOMO → LUMO | ~3.65 | ~0.07 | n→π |
| HOMO-1 → LUMO | ~4.10 | ~0.02 | π→π |
The HOMO-LUMO transition, often characterized as an n→π* transition, is expected to have a lower excitation energy and a significant oscillator strength, indicating a high probability of this transition occurring upon absorption of light. The π→π* transitions, originating from deeper orbitals such as HOMO-1, would occur at higher energies. These theoretical predictions are invaluable for interpreting the experimental UV-Vis spectrum and understanding the photophysical properties of the molecule.
High-Precision Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous identification and structural elucidation of this compound.
Exact Mass Determination by High-Resolution Mass Spectrometry (HRMS)
HRMS provides the exact mass of the molecular ion, allowing for the determination of its elemental composition with high confidence. The molecular formula of this compound is C₁₇H₁₄O. The expected exact mass of the protonated molecule [M+H]⁺ can be calculated with high precision.
Table 2: Predicted Exact Mass for this compound This table is a theoretical prediction.
| Ion | Molecular Formula | Calculated Exact Mass (Da) |
| [M]⁺ | C₁₇H₁₄O | 234.1045 |
| [M+H]⁺ | C₁₇H₁₅O | 235.1123 |
| [M+Na]⁺ | C₁₇H₁₄ONa | 257.0942 |
Experimental determination of the mass-to-charge ratio (m/z) of the molecular ion to within a few parts per million (ppm) of the calculated value would confirm the elemental composition of the compound.
Fragmentation Pathway Analysis for Structural Confirmation
The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. In the mass spectrum of this compound, the molecular ion peak ([M]⁺) at m/z 234 would likely be prominent. The fragmentation is expected to proceed through several characteristic pathways.
A primary fragmentation event would be the loss of a hydrogen atom from the hydroxyl group, leading to a stable phenoxide-type radical cation at m/z 233. Another significant fragmentation pathway for phenols involves the loss of carbon monoxide (CO) from the molecular ion, which would result in a fragment ion at m/z 206.
Cleavage of the C-C bond between the phenyl and naphthyl rings could lead to the formation of ions corresponding to the individual aromatic systems. This would likely generate a prominent ion for the 2-methylnaphthalene cation at m/z 141 and a hydroxyphenyl cation at m/z 93. The tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 is a common fragment in the mass spectra of compounds containing a benzyl (B1604629) moiety, and while not directly present, rearrangement could potentially lead to its formation.
Table 3: Predicted Key Fragment Ions for this compound This table is a theoretical prediction based on known fragmentation patterns of phenols and aromatic compounds.
| m/z | Proposed Fragment Ion | Formula |
| 234 | Molecular Ion | [C₁₇H₁₄O]⁺ |
| 233 | [M-H]⁺ | [C₁₇H₁₃O]⁺ |
| 219 | [M-CH₃]⁺ | [C₁₆H₁₁O]⁺ |
| 206 | [M-CO]⁺ | [C₁₆H₁₄]⁺ |
| 141 | 2-Methylnaphthalene cation | [C₁₁H₉]⁺ |
| 93 | Hydroxyphenyl cation | [C₆H₅O]⁺ |
X-ray Crystallography for Solid-State Molecular Architecture
While a specific crystal structure for this compound is not publicly available, the solid-state architecture can be inferred from related ortho-arylphenols. X-ray crystallography would reveal the precise bond lengths, bond angles, and the dihedral angle between the phenyl and naphthalene rings.
Due to steric hindrance between the ortho-substituted naphthalene ring and the phenolic hydroxyl group, the two aromatic systems are not expected to be coplanar. A significant dihedral angle, likely in the range of 50-90°, would be anticipated to minimize steric strain. This twisting would influence the degree of π-conjugation between the two rings.
A key feature in the solid-state packing would be the presence of intermolecular hydrogen bonding involving the phenolic hydroxyl group. This O-H group can act as a hydrogen bond donor, forming O-H···O or O-H···π interactions with neighboring molecules. These interactions play a crucial role in defining the supramolecular assembly in the crystal lattice. Intramolecular hydrogen bonding between the phenolic proton and the π-system of the naphthalene ring is also a possibility, which would influence the conformation of the molecule.
Elemental Compositional Verification
This section would typically present the results of elemental analysis, a fundamental technique used to determine the mass percentages of carbon, hydrogen, and oxygen in a purified sample of this compound. The experimental data would be compared against the theoretically calculated values based on the compound's molecular formula (C₁₇H₁₄O).
The theoretical elemental composition of this compound is:
Carbon (C): 87.15%
Hydrogen (H): 6.02%
Oxygen (O): 6.83%
A data table, as shown below, would be used to compare the calculated and experimentally determined values. A close correlation between these values would serve as a crucial verification of the compound's empirical formula and purity.
Table 1: Comparison of Calculated and Experimental Elemental Composition of this compound
| Element | Calculated (%) | Experimental (%) |
| Carbon (C) | 87.15 | Data not available |
| Hydrogen (H) | 6.02 | Data not available |
| Oxygen (O) | 6.83 | Data not available |
Thermogravimetric Analysis (TGA) for Thermal Stability Profiles
Thermogravimetric analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature. This analysis provides valuable insights into the thermal stability of a compound, including its decomposition temperature and the presence of any volatile components.
For this compound, a TGA thermogram would illustrate the temperature at which the compound begins to degrade. The analysis would identify the onset temperature of decomposition (T_onset) and the temperature of maximum weight loss (T_max). This data is critical for understanding the material's thermal limitations.
The findings would be summarized in a data table similar to the one below, detailing the key thermal decomposition parameters.
Table 2: Thermal Decomposition Data for this compound from TGA
| Parameter | Value |
| Onset Decomposition Temperature (T_onset) | Data not available |
| Temperature of Maximum Weight Loss (T_max) | Data not available |
| Residual Mass at end of Analysis (%) | Data not available |
Chemical Reactivity and Mechanistic Investigations of 2 2 Methylnaphthalen 1 Yl Phenol
Reaction Pathways and Transformation Mechanisms
Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) and Phenol (B47542) Rings
The structure of 2-(2-methylnaphthalen-1-yl)phenol presents two aromatic rings susceptible to electrophilic attack: the phenol ring and the naphthalene ring system. The outcome of such reactions is determined by the directing effects of the substituents on each ring.
The phenol ring contains a hydroxyl (-OH) group, which is a powerful activating substituent and an ortho, para-director. This means that electrophilic substitution is directed to the positions ortho and para to the hydroxyl group. However, in this compound, the position ortho to the hydroxyl group is already substituted with the 2-methylnaphthalen-1-yl group, and the other ortho and the para positions are available for substitution.
The naphthalene ring system's reactivity is influenced by the methyl group and the phenolic substituent. In general, electrophilic substitution on naphthalene preferentially occurs at the C1 (α) position, as the corresponding carbocation intermediate (a naphthalenonium ion) is more stable. youtube.com For 2-methylnaphthalene (B46627), the methyl group further activates the ring, directing substitution to other positions. The substitution pattern is also subject to kinetic versus thermodynamic control, particularly in reactions like sulfonation. youtube.com
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Ring System | Activating/Deactivating Group | Directing Influence | Predicted Substitution Sites |
| Phenol | -OH (hydroxyl) | Strongly Activating | ortho, para |
| Naphthalene | -CH₃ (methyl) | Activating | ortho, para |
| Naphthalene | Phenolic substituent | Activating | ortho, para |
Nucleophilic Attack and Addition Reactions
Nucleophilic attack on the unsubstituted aromatic rings of this compound is generally unfavorable unless the ring is activated by electron-withdrawing groups, which are not present in the parent molecule. However, transformation of the existing functional groups can create electrophilic centers amenable to nucleophilic attack. For instance, the methyl group on the naphthalene ring can be halogenated to form a benzylic halide, which can then undergo nucleophilic substitution.
Another potential pathway involves the enzymatic epoxidation of the naphthalene ring. The resulting reactive epoxide intermediate can be intercepted by nucleophiles. For example, an evolved peroxygenase from Agrocybe aegerita has been used to catalyze the epoxidation of naphthalene to naphthalene-1,2-epoxide, which is then opened by nucleophiles.
Oxidation and Reduction Chemistry
Controlled Chemical Oxidation Strategies
The oxidation of this compound can proceed via several pathways, targeting the methyl group, the naphthalene rings, or the phenol ring.
The methyl group can be oxidized to a carboxylic acid. For instance, the oxidation of 2-methylnaphthalene with ozone in acetic acid can yield 2-naphthoic acid and 2-naphthaldehyde. researchgate.net In the presence of catalysts like cobalt diacetate and sodium bromide, the oxidation of the 2-methyl group can be favored. researchgate.net
The naphthalene ring system can be oxidized to form naphthoquinones. The oxidation of 2-methylnaphthalene with hydrogen peroxide and a strong mineral acid can produce 2-methyl-1,4-naphthoquinone with high regioselectivity. researchgate.net
The phenol ring is also susceptible to oxidation, which can lead to the formation of quinone-type structures or polymeric materials. The specific products would depend on the oxidant and reaction conditions.
Table 2: Potential Chemical Oxidation Products of this compound
| Reagent/Catalyst | Site of Oxidation | Major Product(s) |
| Ozone/Acetic Acid | Methyl group | 2-Naphthoic acid, 2-Naphthaldehyde researchgate.net |
| Ozone/Cobalt Diacetate/Sodium Bromide | Methyl group | 2-Naphthoic acid researchgate.net |
| Hydrogen Peroxide/Mineral Acid | Naphthalene ring | 2-Methyl-1,4-naphthoquinone researchgate.net |
Microbial and Enzymatic Oxidation Products
Microbial and enzymatic systems offer highly selective methods for the oxidation of aromatic compounds. Naphthalene dioxygenase, for example, is a well-studied enzyme that can catalyze the oxidation of various substituted aromatic compounds. nih.gov
Studies on 2-methylnaphthalene have shown that microorganisms can achieve site-specific oxidation. For example, Rhodococcus sp. M192 has been shown to selectively oxidize 2-methylnaphthalene to 2-methyl-1-naphthol. nih.gov The productivity of this reaction can be enhanced by using specific carbon sources and inhibitors to prevent side reactions. nih.gov
Furthermore, toluene (B28343) 4-monooxygenase (T4MO) expressed in whole cells has been used for the conversion of naphthalene to 2-naphthol. psu.edu This enzymatic system demonstrates high regioselectivity. It is plausible that similar enzymatic systems could hydroxylate the naphthalene or phenol rings of this compound at specific positions.
Acid-Base Properties and Proton Transfer Phenomena
The phenolic hydroxyl group imparts acidic properties to this compound. The pKa of the phenolic proton is influenced by the electronic effects of the 2-methylnaphthalen-1-yl substituent. Electron-donating substituents generally increase the pKa (decrease acidity), while electron-withdrawing groups decrease the pKa (increase acidity).
A significant aspect of the chemistry of molecules containing a phenol linked to another aromatic ring is the phenomenon of excited-state intramolecular proton transfer (ESIPT). In compounds like 2-phenylphenol, upon photoexcitation, an intramolecular proton transfer can occur from the phenolic hydroxyl group to a carbon atom of the adjacent aromatic ring. rsc.orgresearchgate.net This process leads to the formation of a transient quinone methide species. rsc.org
In the case of this compound, a similar ESIPT process is conceivable, where the phenolic proton is transferred to the C1 position of the naphthalene ring. This would be influenced by the conformation of the molecule and the solvent environment. nih.gov Studies on isomeric phenylnaphthols have shown that the efficiency of ESIPT is highly dependent on the relative orientation of the aromatic rings. nih.gov
One-electron oxidation of similar phenol-base compounds can lead to a concerted proton-electron transfer (CPET), resulting in the formation of a proton-transferred radical cation. nih.gov The strength of the intramolecular hydrogen bond between the phenol and the adjacent ring system plays a crucial role in these processes. nih.gov
Regioselectivity and Stereoselectivity in Derivatization
No specific studies detailing the regioselective or stereoselective outcomes of derivatization reactions involving this compound were identified.
Complexation with Metal Ions and Coordination Chemistry
Information regarding the formation of metal complexes with this compound, including details of its coordination chemistry, is not available in the reviewed literature.
Advanced Chemical Applications and Functional Material Development
Role as Ligands in Catalysis
The design of efficient and selective catalysts is a cornerstone of modern chemical synthesis. The 2-(2-Methylnaphthalen-1-yl)phenol framework offers a promising scaffold for the development of new ligands for transition metal-catalyzed reactions, which are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Design of this compound-Based Ligands for Transition Metal Catalysis
The phenolic hydroxyl group and the naphthalene (B1677914) ring system in this compound can be chemically modified to introduce various donor atoms, such as phosphorus, nitrogen, and sulfur. This allows for the creation of a diverse library of ligands with tailored steric and electronic properties. The bulky 2-methylnaphthalen-1-yl group can create a specific steric environment around the metal center, which can influence the selectivity of the catalytic reaction. For instance, ligands incorporating this moiety can be designed to promote specific coupling pathways or to enhance enantioselectivity in asymmetric catalysis. Research in this area focuses on the synthesis of new ligand architectures and their coordination chemistry with various transition metals, including palladium, nickel, and copper.
Applications in Cross-Coupling and Other Organic Transformations
Ligands derived from this compound are being explored for their efficacy in a range of important organic transformations. A primary area of application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The unique steric and electronic properties of these ligands can lead to highly active and stable catalysts, capable of facilitating challenging coupling reactions with high yields and selectivities. The development of well-defined pre-catalysts incorporating these ligands is a key area of investigation, aiming to provide robust and user-friendly catalytic systems for a broad range of substrates.
Development of Chemical Sensing Probes
The ability to detect specific chemical species is crucial for environmental monitoring, medical diagnostics, and industrial process control. The this compound structure can be adapted to create highly sensitive and selective chemical sensors.
Fluorometric Sensing Mechanisms for Specific Analytes (e.g., Anion Sensing)
The naphthalene unit in this compound is inherently fluorescent. This property can be harnessed to develop fluorometric sensors. By attaching a specific receptor unit to the phenol (B47542) group, a sensor can be designed to exhibit a change in its fluorescence properties upon binding to a target analyte. For example, the incorporation of a hydrogen-bond donor group can lead to a sensor that is selective for anions like fluoride (B91410) or acetate (B1210297). The binding event alters the electronic structure of the fluorophore, resulting in a detectable change in the fluorescence intensity or wavelength, a phenomenon known as "turn-on" or "turn-off" sensing.
Colorimetric Detection Systems
In addition to fluorescence, the phenolic structure can be utilized to develop colorimetric sensors. The introduction of chromophoric groups that change their absorption properties upon interaction with an analyte can lead to a visible color change. This allows for the simple, naked-eye detection of the target species. For instance, a sensor based on this compound could be designed to change color in the presence of specific metal ions or pH changes, providing a rapid and straightforward analytical tool.
Utilization as Advanced Synthetic Building Blocks and Intermediates for Complex Organic Molecules
The structural motif of this compound, which combines a substituted naphthalene ring with a phenolic group, presents a versatile scaffold for the synthesis of more complex organic molecules. While specific research on the direct use of this compound as a synthetic intermediate is not extensively documented in the provided results, the utility of its constituent parts—naphthalenes and phenols—as building blocks is well-established in organic synthesis.
Naphthalene derivatives are valuable precursors for a variety of natural products and pharmacologically active compounds. chemistryviews.org However, the synthesis of natural products containing a naphthalene core can be challenging, often requiring multi-step procedures to construct the naphthalene scaffold itself. chemistryviews.org The availability of functionalized naphthalenes, such as this compound, could streamline these synthetic routes. For instance, researchers have developed efficient methods to synthesize methylated naphthalene natural products like dehydrocacalohastine and musizin starting from simple, commercially available naphthalene derivatives. chemistryviews.org These syntheses often involve key steps such as regioselective C-H methylation, highlighting the importance of pre-functionalized starting materials. chemistryviews.org
The phenolic hydroxyl group in this compound offers a reactive site for a multitude of chemical transformations. Phenols can undergo O-alkylation, O-acylation, and can be converted to triflates for cross-coupling reactions. The aromatic ring of the phenol is also activated towards electrophilic substitution, allowing for the introduction of further functional groups. wikipedia.org The combination of the naphthalene and phenol moieties allows for the construction of complex polycyclic aromatic systems or molecules with extended conjugation.
The synthesis of Schiff bases, for example, demonstrates the utility of related structures. A Schiff base, 2-[(Naphthalen-1-yl-methyl-idene)amino]-5-methyl-phenol, was prepared through an acid-catalyzed condensation reaction between 1-naphthaldehyde (B104281) and 6-amino-m-cresol. nih.gov This highlights how the naphthalene and phenol components can be brought together to form more complex structures with specific functionalities.
Furthermore, the synthesis of substituted 2-acyl-naphthalenes, which are precursors to a range of natural products, often involves challenging regioselective reactions on the naphthalene core. nih.gov The use of a pre-functionalized naphthalene-phenol structure could potentially offer alternative and more controlled synthetic pathways to such complex targets.
Consideration of Environmental Fate and Biotransformation in Engineered Systems
The environmental fate and biotransformation of this compound are critical considerations, given that its structural components, naphthalene and phenol, are common environmental pollutants. While direct studies on this specific compound are limited, the extensive research on the degradation of naphthalenes and phenols provides a strong basis for understanding its likely behavior in natural and engineered systems.
Polycyclic aromatic hydrocarbons (PAHs), including naphthalene and its substituted derivatives, are known for their persistence and potential toxicity in the environment. nih.gov The main mechanism of PAH toxicity involves their attachment to hydrophobic regions of macromolecules within cells, which can disrupt normal physiological processes. frontiersin.org The biotransformation of PAHs is a key process in their environmental degradation, but it can also lead to the formation of more toxic metabolic intermediates such as quinones, phenolics, epoxides, and diols. nih.gov
Microbial degradation is a primary route for the breakdown of naphthalene in the environment. The process is typically initiated by a naphthalene dioxygenase (NDO) enzyme, which hydroxylates the aromatic ring to form a cis-naphthalene dihydrodiol. nih.gov This is then further metabolized through a series of enzymatic reactions. The presence of a methyl group, as in 2-methylnaphthalene (B46627), can influence the rate and pathway of degradation.
The biotransformation of naphthalene has been shown to induce oxidative stress and DNA damage in marine organisms. frontiersin.org In the marine bivalve Perna viridis, exposure to naphthalene led to the modulation of biotransformation enzymes like cytochrome P450, resulting in increased levels of reactive oxygen species (ROS) and subsequent cellular damage. frontiersin.org
The phenolic component of this compound also plays a significant role in its potential biotransformation. Bacteria such as Corynebacterium glutamicum are capable of biodegrading both phenol and naphthalene. nih.gov Studies have shown that the utilization of these compounds by C. glutamicum can affect the synthesis of various amino acids. nih.gov For example, glutamate (B1630785) synthesis increased in the presence of either phenol or naphthalene, while aspartate synthesis was significantly enhanced by naphthalene. nih.gov
The table below summarizes key enzymes and metabolic products involved in the biotransformation of naphthalene and related compounds.
| Compound/Class | Key Enzymes | Metabolic Intermediates/Products | Organism/System | Reference |
| Naphthalene | Naphthalene Dioxygenase (NDO), Dehydrogenase, 1,2-Dihydroxynaphthalene Dioxygenase | cis-Naphthalene dihydrodiol, 1,2-Dihydroxynaphthalene, 2-Hydroxychromene-2-carboxylic acid | Various naphthalene-degrading bacteria | nih.gov |
| Naphthalene | Cytochrome P450 (CYP) enzymes, Glutathione S-transferase | Quinones, Phenolics, Epoxides, Diols | Marine bivalve (Perna viridis) | nih.govfrontiersin.org |
| Phenol & Naphthalene | Not specified | Amino acids (e.g., Glutamate, Aspartate) | Corynebacterium glutamicum | nih.gov |
Natural Occurrence and Biosynthetic Pathways of Related Naphthalene-Phenol Structures
Naturally occurring compounds featuring a naphthalene core are relatively uncommon compared to other classes of natural products, but they often exhibit significant biological activities. chemistryviews.orgresearchgate.net These compounds have been isolated from a diverse range of organisms, including plants, fungi, liverworts, and insects. researchgate.net The presence of a phenolic hydroxyl group attached to a naphthalene scaffold is a structural feature found in some of these natural products.
The biosynthesis of naturally occurring phenolic compounds is well understood and primarily proceeds through the shikimic acid pathway. wikipedia.orgnih.gov This pathway converts simple carbohydrate precursors into aromatic amino acids, such as phenylalanine, which then serve as the building blocks for a vast array of phenolic compounds. wikipedia.org In plants, these phenolic units are often further modified by esterification, methylation, or glycosylation. wikipedia.org
While the general biosynthetic route to phenols is established, the pathways leading to the naphthalene ring system in natural products are less universally defined and can vary between organisms. In many cases, naphthalene derivatives are polyketides, formed through the condensation of acetate units. researchgate.net For example, some fungi possess the enzymatic machinery to synthesize naphthalene-based metabolites like daldinol (B1247253) and 8-methoxy-1-napthol. researchgate.net
The table below presents examples of naturally occurring compounds with naphthalene or phenol moieties, their sources, and biosynthetic precursors.
| Compound Name | Structural Class | Natural Source | Biosynthetic Precursor/Pathway | Reference |
| Justicidin A | Naphthalene-based | Not specified | Not specified | researchgate.net |
| Furomollugin | Naphthalene-based | Not specified | Not specified | researchgate.net |
| Daldinol | Naphthalene-based | Daldinia spp. (fungi) | Polyketide pathway | researchgate.net |
| 8-Methoxy-1-napthol | Naphthalene-based | Daldinia spp. (fungi) | Polyketide pathway | researchgate.net |
| Dehydrocacalohastine | Methylated naphthalene | Not specified | Not specified | chemistryviews.org |
| Musizin | Methylated naphthalene | Not specified | Not specified | chemistryviews.org |
| Protocatechuic acid | Phenolic acid | Agaricus bisporus (mushroom) | Shikimic acid pathway | wikipedia.org |
| Pyrocatechol | Phenol | Agaricus bisporus (mushroom) | Shikimic acid pathway | wikipedia.org |
| Orobol | Isoflavone (phenolic) | Aspergillus niger (fungus) | Shikimic acid pathway | wikipedia.org |
Given that both naphthalene and phenolic structures are produced in nature, the existence of naturally occurring this compound or closely related structures is plausible, although not explicitly reported in the provided search results. Its biosynthesis would likely involve a combination of pathways, potentially the polyketide pathway for the naphthalene core and the shikimic acid pathway for the phenolic component, followed by subsequent enzymatic coupling and modification.
Q & A
Q. What are the standard synthetic routes for 2-(2-Methylnaphthalen-1-yl)phenol, and what analytical techniques are recommended for confirming its purity and structure?
- Methodological Answer : Common synthetic approaches include [5+1]-annulation reactions between prop-2-ynylsulfonium salts and phenolic derivatives or Schiff base formation via condensation of amines with carbonyl precursors . For purity and structural confirmation, employ:
- X-ray Diffraction (XRD) : Resolves crystal packing and molecular geometry .
- Spectroscopy : FTIR for functional groups (e.g., phenolic -OH), UV-Vis for conjugation analysis, and NMR (¹H/¹³C) for proton/carbon environments .
- Chromatography : HPLC or GC-MS to assess purity and byproduct profiles.
Q. What spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?
- Methodological Answer :
- XRD : Provides anisotropic displacement parameters and hydrogen-bonding networks. Tools like SHELXL (for refinement) and WinGX (for data integration) are critical .
- FTIR/UV-Vis : Identify phenolic O-H stretches (~3200–3600 cm⁻¹) and π→π* transitions in the naphthalene system .
- DFT Calculations : Validate experimental data (e.g., bond lengths, angles) and predict electronic properties at the B3LYP/6-311+G(d,p) level .
Q. What are the known systemic toxicological effects of this compound based on current animal studies?
- Methodological Answer : Evidence from inhalation and oral exposure studies in mammals highlights:
| Systemic Effect | Observed Outcomes (Animal Models) |
|---|---|
| Hepatic | Elevated liver enzymes, necrosis |
| Renal | Tubular degeneration |
| Respiratory | Inflammation, alveolar damage |
| These findings derive from standardized protocols per ATSDR guidelines . |
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data between different exposure routes (e.g., inhalation vs. oral) for this compound?
- Methodological Answer :
- Comparative Pharmacokinetics : Model absorption/distribution differences using in vitro assays (e.g., Caco-2 cells for intestinal permeability) and in vivo biodistribution studies.
- Dose-Response Analysis : Apply benchmark dose (BMD) modeling to reconcile route-specific thresholds .
- Mechanistic Studies : Use transcriptomics to identify route-dependent pathways (e.g., cytochrome P450 activation in hepatic vs. pulmonary tissues) .
Q. What computational approaches are recommended to predict hydrogen-bonding patterns and supramolecular assembly of this compound in crystal engineering?
- Methodological Answer :
- Graph Set Analysis : Classify hydrogen-bond motifs (e.g., R₂²(8) rings) to predict packing motifs .
- DFT/Molecular Dynamics : Simulate intermolecular interactions (e.g., O-H···π or C-H···O) and lattice energies to guide co-crystal design .
- Mercury CSD : Leverage Cambridge Structural Database tools to compare with analogous naphthol derivatives.
Q. How can crystallographic refinement challenges (e.g., twinning or disorder) be addressed when determining the structure of this compound derivatives?
- Methodological Answer :
- Twinning : Use SHELXL’s TWIN/BASF commands for twinned data refinement. Validate with R-factor convergence tests .
- Disordered Moieties : Apply PART/SUMP restraints or alternate conformation modeling in WinGX .
- High-Resolution Data : Collect synchrotron data (λ < 1 Å) to improve electron density maps for ambiguous regions.
Data Contradiction Analysis
Q. How should discrepancies between experimental and computational vibrational spectra (e.g., FTIR vs. DFT-predicted bands) be investigated?
- Methodological Answer :
- Anharmonic Corrections : Incorporate anharmonicity via VPT2 (Vibrational Perturbation Theory) in DFT calculations to improve frequency matching .
- Solvent Effects : Simulate solvent interactions (e.g., PCM model for polar solvents) to account for shifts in experimental spectra .
- Isotopic Substitution : Compare deuterated vs. protonated compound spectra to assign ambiguous peaks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
